molecular formula C9H8F3NO2 B7774448 (2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate

(2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B7774448
M. Wt: 219.16 g/mol
InChI Key: SWJFYJHCOWRRLR-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate is a chiral amino acid derivative It is characterized by the presence of an azaniumyl group and a trifluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4,5-trifluorophenylacetic acid.

    Amidation: The 2,4,5-trifluorophenylacetic acid is then converted to its corresponding amide using an appropriate amine.

    Reduction: The amide is reduced to the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved to obtain the (2R)-enantiomer.

    Esterification: The (2R)-amine is then esterified to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

(2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azaniumyl group can form hydrogen bonds with active site residues, while the trifluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    (2S)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoic acid: The non-esterified form of the compound.

    3-(2,4,5-trifluorophenyl)propanoic acid: A structurally related compound lacking the azaniumyl group.

Uniqueness: (2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both azaniumyl and trifluorophenyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2,4,5-trifluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYJHCOWRRLR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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